5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Overview
Description
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is also known by its IUPAC name, 2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide . This compound is characterized by its benzothiepine ring structure, which includes a sulfur atom and a hydroxyl group.
Preparation Methods
The synthesis of 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a benzothiepine derivative with an oxidizing agent to introduce the hydroxyl group and the 1,1-dione functionality . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzothiepine ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzothiepine ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1-benzothiepine-1,1-dione: Lacks the hydroxyl group, which may result in different chemical and biological properties.
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine: Lacks the 1,1-dione functionality, affecting its reactivity and applications.
5-Hydroxy-1,2,3,4-tetrahydro-1-benzothiepine-1,1-dione: Similar structure but different positioning of the hydroxyl group, leading to variations in activity.
Properties
IUPAC Name |
1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEYHWQLJZBUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323405 | |
Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109821-96-7 | |
Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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